4,7-dimethyl-2-[4-(2-pyridyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone
Overview
Description
4,7-Dimethyl-2-[4-(2-pyridyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone is a complex organic compound with a unique structure that combines a quinazolinone core with a piperazine ring and a pyridine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethyl-2-[4-(2-pyridyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the pyridine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, solvents, and reaction conditions that are scalable and cost-effective. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-2-[4-(2-pyridyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core or the piperazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the pyridine or quinazolinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
4,7-Dimethyl-2-[4-(2-pyridyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,7-dimethyl-2-[4-(2-pyridyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
4,7-Dimethyl-2-[4-(2-pyridyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone can be compared with other similar compounds, such as:
4,4’-Dimethyl-2,2’-dipyridyl: This compound has a similar pyridine structure but lacks the quinazolinone and piperazine rings.
6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline: This compound shares the quinoxaline core but has different substituents and lacks the piperazine ring.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4,7-dimethyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-13-11-15-18(16(25)12-13)14(2)21-19(22-15)24-9-7-23(8-10-24)17-5-3-4-6-20-17/h3-6,13H,7-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZFZQQFIGXFGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC(=C2C(=O)C1)C)N3CCN(CC3)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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